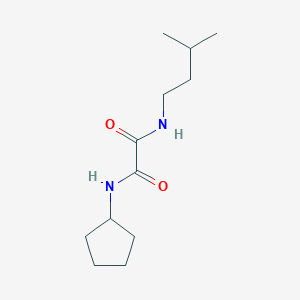
N-cyclopentyl-N'-(3-methylbutyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-N'-(3-methylbutyl)ethanediamide, commonly known as CPME, is a chemical compound that belongs to the family of N-acylalkylamines. CPME is a white crystalline solid with a molecular formula of C14H28N2O, and a molecular weight of 240.39 g/mol. CPME has been widely studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Mécanisme D'action
The exact mechanism of action of CPME is not fully understood. However, it is believed that CPME acts on the endocannabinoid system, which is a complex signaling system that regulates various physiological processes in the body. CPME is thought to interact with the CB1 and CB2 receptors, which are part of the endocannabinoid system, to produce its therapeutic effects.
Biochemical and Physiological Effects:
CPME has been shown to produce a range of biochemical and physiological effects. CPME has been shown to exhibit analgesic effects, which may be due to its ability to modulate pain signaling pathways in the body. CPME has also been shown to exhibit anti-inflammatory effects, which may be due to its ability to inhibit the production of pro-inflammatory cytokines. Additionally, CPME has been shown to exhibit anti-tumor effects, which may be due to its ability to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
CPME has several advantages for use in lab experiments. CPME is a relatively stable compound that can be easily synthesized and purified. CPME is also highly soluble in a range of solvents, which makes it easy to work with in the lab. However, CPME also has some limitations for lab experiments. CPME is a relatively new compound, and there is still much that is not known about its properties and potential applications. Additionally, CPME is a relatively expensive compound, which may limit its use in certain lab settings.
Orientations Futures
There are several future directions for research on CPME. One potential direction is to further investigate its potential use as a drug delivery system, particularly for drugs that have difficulty crossing the blood-brain barrier. Another potential direction is to investigate its potential as a treatment for various types of cancer. Additionally, further research is needed to fully understand the mechanism of action of CPME and its potential applications in medicinal chemistry.
Méthodes De Synthèse
CPME is synthesized through a multi-step process that involves the reaction of cyclopentylamine with 3-methylbutyryl chloride, followed by the addition of ethylenediamine. The resulting product is then purified through recrystallization to obtain pure CPME.
Applications De Recherche Scientifique
CPME has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. CPME has been shown to exhibit analgesic, anti-inflammatory, and anti-tumor properties. CPME has also been studied for its potential use as a drug delivery system, due to its ability to cross the blood-brain barrier.
Propriétés
IUPAC Name |
N'-cyclopentyl-N-(3-methylbutyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-9(2)7-8-13-11(15)12(16)14-10-5-3-4-6-10/h9-10H,3-8H2,1-2H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABUWGACUZGLSNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C(=O)NC1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~-allyl-N~2~-(2,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4924859.png)
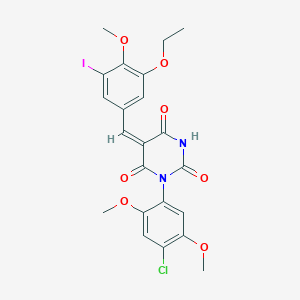
![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B4924868.png)
![1-benzyl-4-[(5-methyl-2-thienyl)carbonyl]piperazine](/img/structure/B4924876.png)
![3-(1H-indol-3-yl)-N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]propanohydrazide](/img/structure/B4924886.png)
![2,2,10-trimethyl-8-phenyl-5-propyl-1,4-dihydro-2H-pyrano[4,3-d]pyrido[2',3':4,5]furo[2,3-b]pyridine-9-carboxylic acid](/img/structure/B4924887.png)
![ethyl 4-(3-fluorobenzyl)-1-[(methylthio)acetyl]-4-piperidinecarboxylate](/img/structure/B4924898.png)
![ethyl 1-[(dimethylamino)sulfonyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B4924904.png)
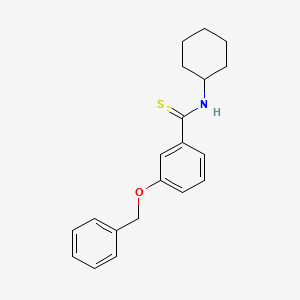

![1-butyl-3-[2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4924922.png)
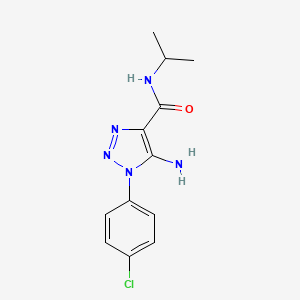
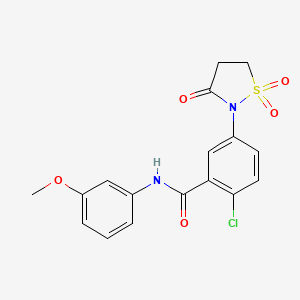
![2-({[5-(4-chlorobenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-3-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B4924951.png)